molecular formula C5H2BrClN4 B15250678 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine

3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B15250678
M. Wt: 233.45 g/mol
InChI Key: KZCBTGUMDAANCK-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-bromo-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine .

Scientific Research Applications

3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer drugs.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
  • 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
  • 3-Bromo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine

Uniqueness

3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

3-bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C5H2BrClN4/c6-5-10-9-4-1-3(7)8-2-11(4)5/h1-2H

InChI Key

KZCBTGUMDAANCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN2C1=NN=C2Br)Cl

Origin of Product

United States

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